

Application Notes and Protocols for Ultrasound-Assisted Extraction of Cyanidin 3-xyloside

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Compound of Interest

Compound Name: Cyanidin 3-xyloside

Cat. No.: B8249584

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Introduction

Cyanidin 3-xyloside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red, purple, and blue colors in many fruits and vegetables. It is notably found in berries, such as those from *Ribes* species (currants) and *Prunus* species (plums), as well as in black chokeberries and apples.[1] As a potent antioxidant, **Cyanidin 3-xyloside** and other cyanidin glycosides are of significant interest for their potential therapeutic applications, including anti-inflammatory and chemopreventive properties.[2][3][4]

Ultrasound-assisted extraction (UAE) is a modern and efficient technique for isolating bioactive compounds from plant matrices. This method utilizes the acoustic cavitation generated by ultrasonic waves to disrupt plant cell walls, thereby enhancing solvent penetration and mass transfer, leading to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for the ultrasound-assisted extraction of **Cyanidin 3-xyloside** for research and development purposes.

Data Presentation: Quantitative Analysis of Extraction Parameters

The efficiency of ultrasound-assisted extraction is influenced by several key parameters. The following tables summarize the impact of these parameters on the yield of cyanidin glycosides, providing a comparative basis for process optimization. While specific data for **Cyanidin 3-xyloside** is limited, the data presented for closely related cyanidin derivatives from relevant plant sources offer valuable guidance.

Table 1: Effect of Solvent Composition and Temperature on Anthocyanin Yield

Plant Source	Target Analyte	Solvent System	Temperature (°C)	Extraction Time (min)	Ultrasonic Power/Frequency	Yield	Reference
Prunus spinosa L.	Cyanidin 3-rutinoside & Peonidin 3-rutinoside	48% Ethanol in Water	-	5	400 W	11.76 mg/g epicarp	[5]
Prunus yedoensis	Total Anthocyanins	Optimized Ethanol Conc.	Optimized	Optimized	-	Higher than conventional	[8][9]
Blackcurrant (Ribes nigrum L.)	Total Anthocyanins	50% Ethanol/Water (acidified with HCl)	35	15	-	93% extraction efficiency	[10]
Malus 'Royalty' Fruits	Total Anthocyanins	70% Ethanol with 0.4% Formic Acid	20	40	300 W	Optimized yield	[2]
Mulberry (Morus nigra)	Total Anthocyanins & Phenolics	50-100% Methanol	10-70	-	30-70% Amplitude	Optimized yield	[11]

Table 2: Comparison of Ultrasound-Assisted Extraction (UAE) with Conventional Extraction (CE)

Plant Source	Target Analyte	Extraction Method	Key Parameters	Yield	Comments	Reference
Prunus spinosa L.	Cyanidin 3-rutinoside & Peonidin 3-rutinoside	UAE	5 min, 400 W, 48% Ethanol	11.76 mg/g epicarp	UAE was more efficient than Heat-Assisted Extraction.	[5]
Prunus spinosa L.	Cyanidin 3-rutinoside & Peonidin 3-rutinoside	HAE (Heat-Assisted)	49 min, 90°C, 50% Ethanol	7.93 mg/g epicarp	Conventional method required longer time and higher temperature.	[5]
Blackcurrant (Ribes nigrum L.)	Total Anthocyanins	UAE	5-10 min	No significant difference in yield compared to EAE.	UAE significantly reduced extraction time.	[6]
Blackcurrant (Ribes nigrum L.)	Total Anthocyanins	EAE (Enzyme-Assisted)	10 min	-	-	[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Cyanidin 3-xyloside from Berries (e.g., Blackcurrants)

1. Materials and Equipment:

- Fresh or frozen berries (e.g., blackcurrants)
- Grinder or blender
- Ultrasonic bath or probe sonicator
- Extraction solvent: Ethanol (50-70% in water), acidified with 0.1% HCl or citric acid
- Centrifuge
- Rotary evaporator
- Filtration apparatus (e.g., Whatman No. 1 filter paper, 0.45 µm syringe filters)
- Amber glass storage vials

2. Sample Preparation:

- Wash fresh berries with distilled water and pat dry. For frozen berries, allow them to thaw partially at room temperature.
- Homogenize the berries into a fine pulp using a grinder or blender.

3. Ultrasound-Assisted Extraction:

- Weigh a known amount of the berry pulp (e.g., 10 g) and place it in an extraction vessel.
- Add the acidified ethanol solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
- Place the extraction vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
- Perform sonication at a controlled temperature (e.g., 35°C) for a specified duration (e.g., 15-30 minutes).^[10] The optimal conditions may vary depending on the specific equipment and plant material.
- After sonication, centrifuge the mixture at high speed (e.g., 4000 rpm for 15 minutes) to separate the supernatant from the solid residue.

- Collect the supernatant. The extraction of the residue can be repeated for exhaustive extraction.

4. Solvent Removal and Storage:

- Combine the supernatants from all extraction cycles.
- Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the ethanol.
- The resulting aqueous extract can be used directly for analysis or further purified.
- Store the final extract in amber glass vials at -20°C to prevent degradation.

Protocol 2: Quantification of Cyanidin 3-xyloside by High-Performance Liquid Chromatography (HPLC)

1. Materials and Equipment:

- HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
- C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
- **Cyanidin 3-xyloside** analytical standard
- Mobile Phase A: 5% Formic acid in water
- Mobile Phase B: Acetonitrile or Methanol
- Syringe filters (0.45 µm)

2. HPLC Conditions:

- Column Temperature: 25-30°C
- Flow Rate: 0.8 - 1.0 mL/min
- Injection Volume: 10-20 µL

- Detection Wavelength: 520 nm (for DAD)
- Gradient Elution (Example):
 - 0-5 min: 10% B
 - 5-20 min: 10-30% B
 - 20-25 min: 30-50% B
 - 25-30 min: 50-10% B (return to initial conditions)
 - 30-35 min: 10% B (equilibration)

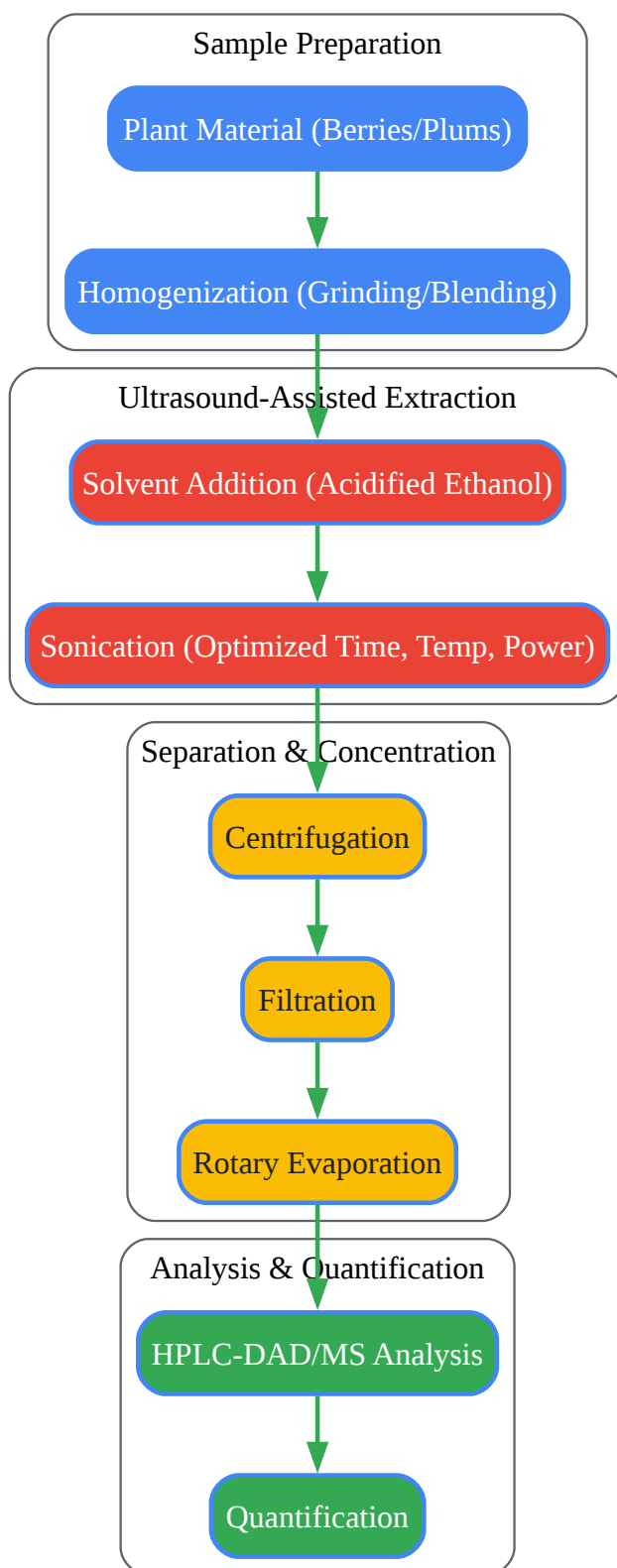
3. Sample and Standard Preparation:

- Prepare a stock solution of the **Cyanidin 3-xyloside** standard in acidified methanol.
- Create a series of standard solutions of known concentrations by diluting the stock solution.
- Filter the extracted sample and the standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.

4. Quantification:

- Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
- Inject the sample extract.
- Identify the **Cyanidin 3-xyloside** peak in the sample chromatogram based on the retention time of the standard.
- Quantify the amount of **Cyanidin 3-xyloside** in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations



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Caption: Workflow for Ultrasound-Assisted Extraction and Quantification of **Cyanidin 3-xyloside**.



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Caption: Potential Signaling Pathways Modulated by **Cyanidin 3-xyloside**.

Discussion of Potential Signaling Pathways

While direct studies on the signaling pathways of **Cyanidin 3-xyloside** are emerging, extensive research on the closely related Cyanidin-3-glucoside (C3G) provides significant insights into its potential mechanisms of action. These mechanisms are largely attributed to its potent antioxidant and anti-inflammatory properties.

- 1. Antioxidant Signaling Pathway (Nrf2/ARE Pathway):** Cyanidin glycosides are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.^{[12][13]} Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1). This leads to an enhanced cellular defense against reactive oxygen species (ROS).
- 2. Anti-inflammatory Signaling Pathway (NF-κB Pathway):** Chronic inflammation is implicated in a multitude of diseases. Cyanidin glycosides have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.^{[12][14]} NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).^{[2][3]} By inhibiting the activation of NF-κB, **Cyanidin 3-xyloside** can potentially reduce the production of these inflammatory mediators, thereby mitigating the inflammatory response.
- 3. Other Potential Pathways:** Research on various cyanidin derivatives suggests potential interactions with other signaling pathways, including:
 - MAPK Pathway:** Mitogen-activated protein kinase (MAPK) signaling is involved in cellular processes like proliferation, differentiation, and apoptosis. Some studies indicate that cyanidin glycosides can modulate MAPK pathways.^[2]
 - PI3K/Akt Pathway:** This pathway is crucial for cell survival and growth. Evidence suggests that certain anthocyanins may influence this pathway.^[15]

- EGFR/AKT Signaling: In the context of cancer research, cyanidin-3-o-glucoside has been shown to inhibit the epidermal growth factor receptor (EGFR)/AKT signaling pathway.[16]

The diverse biological activities of **Cyanidin 3-xyloside** underscore its potential as a lead compound in drug discovery and development. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways.

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